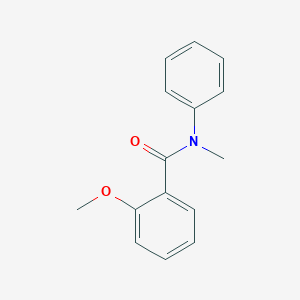
2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide, also known as TMCPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide is not fully understood. However, it has been suggested that 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide may exert its antitumor activity through the inhibition of tubulin polymerization, which is essential for cell division. In addition, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters.
Biochemical and Physiological Effects:
2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide can induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In addition, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been shown to inhibit the proliferation and migration of cancer cells. Furthermore, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been shown to exhibit antioxidant and anti-inflammatory activities, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. In addition, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide exhibits high stability and can be stored for extended periods without significant degradation. However, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide also has some limitations for lab experiments. It is highly toxic and poses a significant health hazard. Therefore, appropriate safety measures must be taken when handling 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide.
未来方向
There are several future directions for the study of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide. One potential direction is the development of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide-based anticancer drugs. Further studies are needed to elucidate the mechanism of action of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide and to optimize its pharmacological properties. In addition, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide can be used as a building block for the synthesis of novel materials with unique properties. Further studies are needed to explore the potential applications of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide in materials science. Finally, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide can be used as a catalyst for various reactions. Further studies are needed to optimize the catalytic activity of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide and to explore its potential applications in catalysis.
Conclusion:
In conclusion, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide is a promising chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it exhibits various biochemical and physiological effects. However, appropriate safety measures must be taken when handling 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide due to its high toxicity. Further studies are needed to explore the potential applications of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide in medicinal chemistry, materials science, and catalysis.
合成方法
2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide can be synthesized through the reaction of 2-pyridinecarboxaldehyde and cyclopropanecarboxylic acid in the presence of 2,2,3,3-tetramethylbutane-1,4-diamine and triethylamine. The resulting product is then purified through recrystallization to obtain 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide in high yields.
科学研究应用
2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been shown to exhibit antitumor activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. In materials science, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been shown to exhibit efficient catalytic activity in various reactions.
属性
分子式 |
C13H18N2O |
|---|---|
分子量 |
218.29 g/mol |
IUPAC 名称 |
2,2,3,3-tetramethyl-N-pyridin-2-ylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-12(2)10(13(12,3)4)11(16)15-9-7-5-6-8-14-9/h5-8,10H,1-4H3,(H,14,15,16) |
InChI 键 |
VPSOXTGELRMRGM-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)NC2=CC=CC=N2)C |
规范 SMILES |
CC1(C(C1(C)C)C(=O)NC2=CC=CC=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B263725.png)
![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)
![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)
![1-(4-Fluorophenyl)-5-{[5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}pent-3-yn-1-one](/img/structure/B263734.png)




![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B263743.png)

![3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether](/img/structure/B263748.png)

